chemical properties of 2-Isopropyloxazole-5-carbonitrile
chemical properties of 2-Isopropyloxazole-5-carbonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Isopropyloxazole-5-carbonitrile
Abstract
The oxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous bioactive natural products and synthetic pharmaceuticals.[1][2] This guide focuses on the chemical properties of a specific, sparsely documented derivative: 2-Isopropyloxazole-5-carbonitrile. Given the limited availability of direct experimental data, this document serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. It synthesizes information from analogous structures and established chemical principles to propose robust synthetic routes, predict spectroscopic signatures, outline chemical reactivity, and explore potential applications, particularly in the realm of drug discovery.
Proposed Synthesis and Mechanistic Rationale
The construction of a 2,5-disubstituted oxazole ring can be achieved through several established methodologies, including the Robinson-Gabriel synthesis, the Van Leusen reaction, and various modern metal-catalyzed approaches.[3][4][5] For the target molecule, 2-Isopropyloxazole-5-carbonitrile, a highly plausible and efficient route involves the cyclocondensation of an amide with a functionalized α-haloketone, a variant of the Robinson-Gabriel synthesis.[6][7]
The proposed synthesis begins with isobutyramide, which provides the C2-isopropyl moiety, and 2-bromo-3-oxopropanenitrile as the C4-C5-carbonitrile fragment. The latter can be synthesized from the bromination of cyanoacetaldehyde.
Experimental Protocol: Synthesis of 2-Isopropyloxazole-5-carbonitrile
Step 1: Synthesis of 2-bromo-3-oxopropanenitrile (Notional Precursor)
-
This is a highly reactive intermediate and would likely be generated and used in situ or handled with extreme care. A solution of cyanoacetaldehyde in a suitable solvent (e.g., diethyl ether) is cooled to 0°C.
-
A solution of bromine (1.0 eq.) in the same solvent is added dropwise with stirring while maintaining the temperature.
-
Upon completion (monitored by TLC or GC), the reaction mixture containing the α-bromo aldehyde is used directly in the next step.
Step 2: Cyclocondensation and Dehydration
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To a flask equipped with a reflux condenser and magnetic stirrer, add isobutyramide (1.2 eq.) and a dehydrating agent such as phosphorus oxychloride (POCl₃, 1.5 eq.) in a dry, aprotic solvent like toluene or dioxane.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add the solution of 2-bromo-3-oxopropanenitrile (1.0 eq.) from Step 1 to the stirred mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-110°C) for 4-8 hours. The reaction progress should be monitored by TLC or LC-MS.
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Causality: The initial reaction is an N-acylation of the bromo-ketone by the amide. The subsequent heating in the presence of a strong dehydrating agent like POCl₃ facilitates the key cyclization and dehydration steps to form the aromatic oxazole ring.[3][6]
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-Isopropyloxazole-5-carbonitrile.
Caption: Proposed synthetic workflow for 2-Isopropyloxazole-5-carbonitrile.
Structural Elucidation and Predicted Spectroscopic Data
Characterization of the final product is critical. Based on the proposed structure and data from analogous compounds, the following spectroscopic signatures are predicted.
Table 1: Predicted Spectroscopic Data for 2-Isopropyloxazole-5-carbonitrile
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.75 (s, 1H, H-4), δ ~3.20 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂), δ ~1.40 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~168.0 (C2), δ ~145.0 (C4), δ ~115.0 (C5), δ ~112.0 (-CN), δ ~29.0 (-CH(CH₃)₂), δ ~20.5 (-CH(CH₃)₂) |
| IR Spectroscopy (cm⁻¹) | ~2980 (C-H, sp³), ~2230 (C≡N, strong), ~1620 (C=N stretch), ~1550 (C=C stretch), ~1100 (C-O-C stretch) |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 136.06. Predicted Fragments: m/z 121 ([M-CH₃]⁺), 94 ([M-C₃H₆]⁺, McLafferty-type rearrangement or isopropyl loss), 69 (Oxazole ring fragment), 43 ([C₃H₇]⁺) |
Note: Chemical shifts are estimates and can vary based on solvent and other experimental conditions.[8] The proton at C4 of the oxazole ring is expected to be a singlet and downfield due to the electron-withdrawing nature of the adjacent nitrile group and the ring heteroatoms.[9] The isopropyl group should display its characteristic septet-doublet splitting pattern. The most prominent feature in the IR spectrum will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹.
Predicted Chemical Reactivity and Stability
The reactivity of 2-Isopropyloxazole-5-carbonitrile is dictated by the electronic interplay between the aromatic oxazole ring and its substituents. The ring is electron-deficient, which governs its behavior towards reagents.[9][10]
Reactivity of the Oxazole Ring
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Nucleophilic Attack: The C2 position is the most electron-deficient and therefore the primary site for attack by strong nucleophiles.[6][9] However, this often leads to ring cleavage rather than substitution, especially with hard nucleophiles.
-
Deprotonation/Metallation: The proton at C2 is the most acidic on the parent oxazole ring (pKa ≈ 20).[9] In this molecule, the C2 position is substituted. The next most acidic proton is at C4, but its deprotonation would require a very strong base.
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Electrophilic Substitution: The oxazole ring is strongly deactivated towards electrophilic aromatic substitution due to the electronegative heteroatoms.[6][11] Reactions like nitration or Friedel-Crafts are generally unsuccessful unless highly activating groups are present on the ring.
-
Cycloaddition: As a diene, the oxazole ring can participate in Diels-Alder reactions with potent dienophiles, typically leading to the formation of pyridine or furan derivatives after rearrangement and loss of a small molecule.[6]
-
Ring Stability: The aromatic ring is thermally stable but can be cleaved under harsh acidic or basic conditions, or by strong oxidizing agents like ozone or permanganate.[6][12]
Caption: Key reactivity sites and pathways for the oxazole ring.
Reactivity of the Nitrile Group
The nitrile group at the C5 position is a versatile functional handle for further molecular elaboration.
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Hydrolysis: Under acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions, the nitrile can be hydrolyzed to the corresponding 2-Isopropyloxazole-5-carboxylic acid or the intermediate 5-carboxamide.
-
Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl)-2-isopropyloxazole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Organometallic Addition: Grignard reagents or organolithiums can add to the nitrile to form ketones after aqueous workup.
Potential Applications in Drug Discovery and Materials Science
The 2-Isopropyloxazole-5-carbonitrile scaffold is a promising starting point for the development of novel therapeutic agents and functional materials.
-
Medicinal Chemistry Scaffold: The oxazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] Its rigid, planar structure can facilitate precise interactions with biological targets like enzymes and receptors.[1]
-
Precursor for Fused Heterocycles: The 5-carbonitrile group, especially when adjacent to a functional group at C4, is a powerful precursor for building fused heterocyclic systems. For instance, related 5-aminooxazole-4-carbonitriles are key intermediates in the synthesis of oxazolo[5,4-d]pyrimidines.[13][14] These molecules are structural analogs of purines and have been extensively investigated as anticancer agents by targeting kinases and other enzymes involved in cell proliferation.[14]
-
Anticancer and Anti-inflammatory Agents: The broader class of oxazole derivatives has demonstrated significant potential in oncology and immunology.[2][15] Compounds containing the 5-sulfonyl-1,3-oxazole-4-carbonitrile core have shown promising activity against various cancer cell lines, suggesting that the C5-nitrile moiety is compatible with potent biological activity.[2]
-
Materials Science: Oxazole-containing compounds have been explored for their use in creating advanced materials, including polymers, coatings, and dyes, due to the ring's thermal stability and electronic properties.[15]
Conclusion
While 2-Isopropyloxazole-5-carbonitrile is not a widely characterized molecule, its chemical properties can be confidently predicted based on the well-established principles of oxazole chemistry. This guide provides a foundational framework for its synthesis via cyclocondensation, outlines its expected spectroscopic and reactive profile, and highlights its significant potential as a versatile building block in drug discovery and materials science. The insights presented here are intended to empower researchers to explore this and related chemical scaffolds in the pursuit of novel, high-value chemical entities.
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